3-Iodo-6-methoxy-1H-indazole

Overview

Description

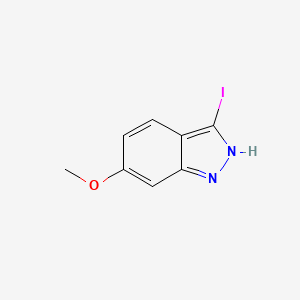

3-Iodo-6-methoxy-1H-indazole is a heterocyclic compound with the molecular formula C8H7IN2O. It belongs to the indazole family, which is known for its diverse biological activities. The compound features an indazole core substituted with an iodine atom at the 3-position and a methoxy group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Mechanism of Action

Mode of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The specific interactions between 3-Iodo-6-methoxy-1H-indazole and its targets, and the resulting changes, are areas for future investigation.

Biochemical Pathways

Indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a crucial role in several signaling pathways

Result of Action

Indazole derivatives are known to have a wide range of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects

Biochemical Analysis

Biochemical Properties

Indazole-containing compounds are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Cellular Effects

Some indazole derivatives have been found to exhibit potent anti-proliferative activity in human colorectal cancer cells .

Molecular Mechanism

Indazole derivatives are known to interact with various biomolecules, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methoxy-1H-indazole typically involves the iodination of 6-methoxyindazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-methoxy-1H-indazole undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Substitution Reactions: Products with different substituents at the 3-position.

Oxidation Reactions: Oxidized derivatives of the compound.

Reduction Reactions: Deiodinated or partially reduced products.

Coupling Reactions: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

3-Iodo-6-methoxy-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

3-Iodo-1H-indazole: Lacks the methoxy group, leading to different chemical and biological properties.

6-Methoxy-1H-indazole:

3-Bromo-6-methoxy-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activities.

Uniqueness: 3-Iodo-6-methoxy-1H-indazole is unique due to the presence of both iodine and methoxy substituents, which confer specific chemical reactivity and biological properties. The combination of these groups allows for selective interactions with molecular targets and enables the compound to participate in a variety of chemical reactions, making it a valuable tool in research and development.

Biological Activity

3-Iodo-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. The unique structural features of this compound, including the presence of iodine and methoxy groups, contribute to its potential reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 244.06 g/mol. The compound's structure can be represented as follows:

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of anticancer and neuroprotective effects. The following sections detail its biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating effective cytotoxicity towards cancer cells while sparing normal cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 (Leukemia) | 5.15 | Induces apoptosis via Bcl-2 and p53 pathways |

| Similar Indazoles | Various | Varies (5 - 25) | Cell cycle arrest and apoptosis induction |

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Studies show that this compound can induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death pathways. Specifically, it affects the Bcl-2 family proteins and the p53/MDM2 interaction, leading to increased apoptosis rates in treated cells .

- Cell Cycle Arrest : Research indicates that treatment with this compound leads to an increase in the G0/G1 phase population of cancer cells, suggesting a blockade in cell cycle progression which is crucial for tumor growth inhibition .

Case Studies

A notable study investigated the effect of this compound on K562 leukemia cells. The results demonstrated that:

- Apoptosis Rates : Treatment with varying concentrations (10 µM to 14 µM) resulted in increased total apoptosis rates from approximately 9.64% to 37.72% over 48 hours.

- Protein Expression Changes : Western blot analysis revealed decreased Bcl-2 levels and increased Bax levels, indicating a shift towards pro-apoptotic signaling pathways .

Potential Applications

The unique properties of this compound make it a promising candidate for further development in medicinal chemistry. Potential applications include:

- Anticancer Drug Development : Given its ability to induce apoptosis and inhibit cell proliferation, this compound could serve as a lead structure for designing new anticancer agents.

- Neuroprotective Agents : Similar compounds have been explored for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Properties

IUPAC Name |

3-iodo-6-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXDNTHWTHMKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650582 | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-46-4, 936138-17-9 | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.